Cas no 932918-90-6 (4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol)

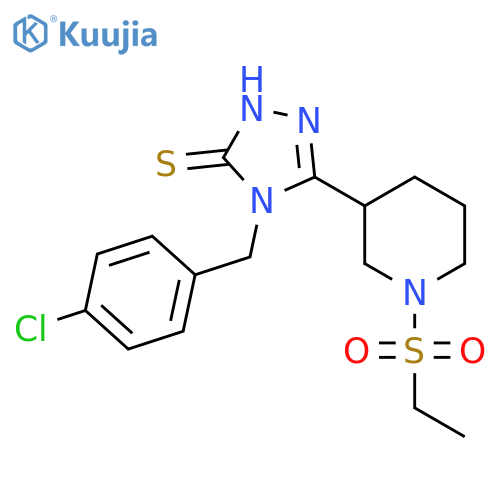

932918-90-6 structure

商品名:4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol

CAS番号:932918-90-6

MF:C16H21ClN4O2S2

メガワット:400.946539640427

MDL:MFCD08569926

CID:4720347

4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol

- STK482482

- BBL017791

- ST50885281

- T0227

- 4-[(4-chlorophenyl)methyl]-5-[1-(ethanesulfonyl)piperidin-3-yl]-1,2,4-triazole-3-thiol

- 3-{4-[(4-chlorophenyl)methyl]-5-sulfanyl(1,2,4-triazol-3-yl)}-1-(ethylsulfonyl )piperidine

- 4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol

-

- MDL: MFCD08569926

- インチ: 1S/C16H21ClN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)

- InChIKey: SNNAVZVSIYFHRH-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)CN1C(NN=C1C1CCCN(C1)S(CC)(=O)=O)=S

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 627

- トポロジー分子極性表面積: 106

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 603.4±65.0 °C at 760 mmHg

- フラッシュポイント: 318.7±34.3 °C

- じょうきあつ: 0.0±1.7 mmHg at 25°C

4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380733-5 g |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |

932918-90-6 | 5g |

€907.00 | 2023-04-25 | ||

| abcr | AB380733-500mg |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol; . |

932918-90-6 | 500mg |

€269.00 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392412-1g |

4-(4-Chlorobenzyl)-5-(1-(ethylsulfonyl)piperidin-3-yl)-4H-1,2,4-triazole-3-thiol |

932918-90-6 | 95% | 1g |

¥2592.00 | 2024-04-24 | |

| abcr | AB380733-5g |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol; . |

932918-90-6 | 5g |

€877.00 | 2024-07-24 | ||

| Ambeed | A919655-1g |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4h-1,2,4-triazole-3-thiol |

932918-90-6 | 95% | 1g |

$267.0 | 2024-04-16 | |

| A2B Chem LLC | AJ02034-10g |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4h-1,2,4-triazole-3-thiol |

932918-90-6 | >95% | 10g |

$1412.00 | 2024-07-18 | |

| abcr | AB380733-10g |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol; . |

932918-90-6 | 10g |

€1357.00 | 2024-07-24 | ||

| abcr | AB380733-500 mg |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |

932918-90-6 | 500MG |

€254.60 | 2022-08-31 | ||

| TRC | C018325-250mg |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |

932918-90-6 | 250mg |

$ 275.00 | 2022-06-06 | ||

| abcr | AB380733-1 g |

4-(4-Chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol |

932918-90-6 | 1g |

€322.50 | 2023-04-25 |

4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

932918-90-6 (4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932918-90-6)4-(4-Chlorobenzyl)-5-1-(ethylsulfonyl)piperidin-3-yl-4H-1,2,4-triazole-3-thiol

清らかである:99%

はかる:1g

価格 ($):240.0